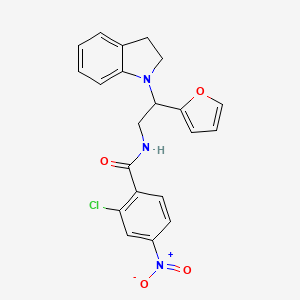

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide

Description

2-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 2-position and a nitro group at the 4-position of the benzene ring. The molecule is further functionalized with a furan-2-yl moiety and an indolin-1-yl group attached to an ethylamine linker. The compound’s indole and furan heterocycles may contribute to its pharmacokinetic properties, such as metabolic stability and solubility .

Properties

IUPAC Name |

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUWGKWHGKHGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

Starting Materials: 2-chloro-4-nitrobenzoic acid, furan-2-carbaldehyde, indoline, and ethylamine.

Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.

Step 2: Condensation of 2-chloro-4-nitrobenzoyl chloride with ethylamine to form 2-chloro-N-ethyl-4-nitrobenzamide.

Step 3: Reaction of 2-chloro-N-ethyl-4-nitrobenzamide with furan-2-carbaldehyde in the presence of a base to form the intermediate 2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide.

Step 4: Cyclization of the intermediate with indoline to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-aminobenzamide.

Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Biological Studies: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, the nitro group could participate in redox reactions, while the indoline moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution: Chloro vs. Bromo

The brominated analog 4-bromo-N-(2-nitrophenyl)benzamide () shares a nitrobenzamide core but lacks the indolin and furan substituents. Crystallographic studies of brominated derivatives reveal distinct packing arrangements influenced by halogen size, which could affect solubility and crystallinity . The target compound’s chloro substituent, being smaller than bromo, may improve membrane permeability due to reduced steric hindrance.

Heterocyclic Side Chain Variations

The compound N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide () incorporates a cyanophenyl group and methoxy substituent, synthesized via hydrazine-mediated deprotection . Compared to the target compound, the methoxy group may enhance solubility, while the cyanophenyl moiety could increase binding specificity.

Pharmacological Relevance of Nitro Groups

USP-compound derivatives, such as ranitidine-related compound B (), feature nitro groups in ethenediamine frameworks. These compounds are associated with gastric acid modulation, suggesting that the nitro group in the target compound may similarly influence bioactivity, albeit in a distinct structural context .

Heterocycle Comparisons: Benzothiazol vs. Furan-Indolin

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide () replaces the furan-indolin side chain with a benzothiazol group. Benzothiazol derivatives are known for their fluorescence and kinase inhibitory activity, whereas the target compound’s furan-indolin system may favor interactions with neurotransmitter receptors or cytochrome P450 enzymes . The furan ring’s oxygen atom could participate in hydrogen bonding, a feature absent in sulfur-containing benzothiazols.

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a compound with potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

- Molecular Formula : C21H18ClN3O4

- Molecular Weight : 411.8 g/mol

- CAS Number : 898458-20-3

The compound has been investigated primarily for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is implicated in the regulation of the p53 tumor suppressor pathway. MDM2 overexpression is often associated with various cancers, making it a critical target for anticancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of MDM2. A study reported that compounds designed to inhibit MDM2 showed promising binding affinities, with some derivatives achieving values as low as 9.8 nM, indicating potent activity against this target .

In cell line studies, this compound demonstrated effective cytotoxicity against various cancer types, including leukemia and prostate cancer, with IC50 values suggesting a strong potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the furan and indoline moieties significantly influence its binding affinity and inhibitory potency against MDM2. For instance, variations in substituents on the benzamide core have been shown to enhance or diminish activity, emphasizing the importance of electronic and steric factors in drug design .

Efficacy in Other Biological Assays

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit antidiabetic effects. Similar nitrobenzamide derivatives have been characterized for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism . The presence of electron-donating and electron-withdrawing groups on the aromatic ring has been correlated with enhanced inhibitory activity against these enzymes.

Case Studies

- MDM2 Inhibition : In a comparative study involving various derivatives of nitrobenzamides, this compound was highlighted for its superior binding affinity to MDM2 compared to other tested compounds. This positions it as a lead candidate for further clinical evaluation .

- Antidiabetic Potential : A series of related compounds were tested for their α-glucosidase inhibitory activity, where some derivatives showed IC50 values ranging from 10.75 µM to over 100 µM. While specific data on the compound is limited, its structural similarity suggests potential for similar activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.